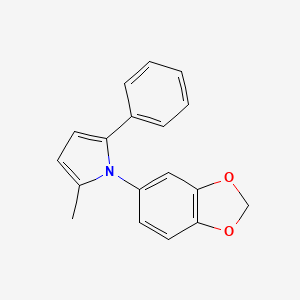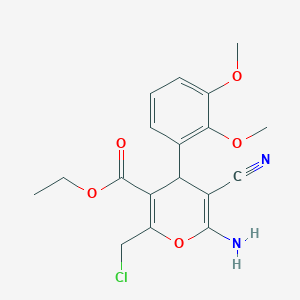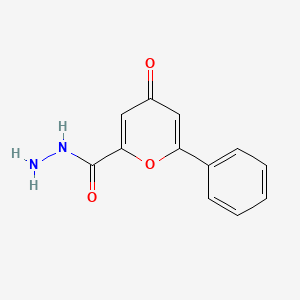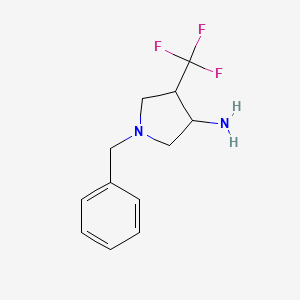![molecular formula C17H16BrN3O3 B15148759 N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide is a complex organic compound that features a brominated aromatic ring and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide typically involves multiple steps. One common route starts with the bromination of 4-methylphenyl to obtain 3-bromo-4-methylphenyl. This intermediate is then reacted with formohydrazide to form the formohydrazido derivative. The final step involves the acylation of the formohydrazido derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the acetamide group can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but lacks the formohydrazido group.
N-(3-bromo-4-methylphenyl)acetamide: Similar structure but lacks the formohydrazido group.
N-(4-{[(4-bromophenyl)formohydrazido]carbonyl}phenyl)acetamide: Similar structure but with a different bromination pattern.
Uniqueness
N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide is unique due to the presence of both the brominated aromatic ring and the formohydrazido group
Propiedades
Fórmula molecular |
C17H16BrN3O3 |
|---|---|
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
N-[4-[[(3-bromo-4-methylbenzoyl)amino]carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-10-3-4-13(9-15(10)18)17(24)21-20-16(23)12-5-7-14(8-6-12)19-11(2)22/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Clave InChI |
ITYBRVSSARDCPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15148686.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B15148691.png)

![2-(2-methylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15148699.png)
![5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15148712.png)

![4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide](/img/structure/B15148718.png)
![4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride](/img/structure/B15148719.png)
![N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B15148727.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)

![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
